An In-Depth Technical Guide to 3,6,8-Trimethoxynaphthalen-1-ol (CAS 13586-04-4)
An In-Depth Technical Guide to 3,6,8-Trimethoxynaphthalen-1-ol (CAS 13586-04-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Potential
3,6,8-Trimethoxynaphthalen-1-ol is a polysubstituted naphthol derivative of significant interest in the fields of medicinal chemistry and natural product synthesis. Its structural complexity, arising from the specific placement of three methoxy groups and a hydroxyl moiety on the naphthalene core, suggests a rich potential for biological activity. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, detailed analytical methodologies for its characterization, and an exploration of its potential applications in drug discovery. The core structure of this molecule is related to 1,3,6,8-tetrahydroxynaphthalene (THN), a key intermediate in the biosynthesis of various fungal metabolites, hinting at a natural product origin or inspiration[1][2]. The presence of multiple methoxy groups, which are known to be electron-donating, is expected to significantly influence the electronic and photophysical properties of the naphthalenol core[3].
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale and Key Considerations |
| Molecular Formula | C₁₃H₁₄O₄ | Derived from the chemical structure. |
| Molecular Weight | 234.25 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Based on the typical appearance of polysubstituted aromatic alcohols. |
| Melting Point | Moderately high | The planar naphthalene core and potential for intermolecular hydrogen bonding and dipole-dipole interactions suggest a solid with a defined melting point, likely above 100 °C. |
| Boiling Point | High | Significant energy would be required to overcome the intermolecular forces in the liquid state. Decomposition may occur at very high temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Sparingly soluble in nonpolar solvents (e.g., hexane). Limited solubility in water. | The hydroxyl group imparts some polarity, but the largely aromatic and methoxylated structure dominates, favoring solubility in organic solvents. |
| pKa | ~9-10 | The acidity of the phenolic hydroxyl group is expected to be similar to that of other naphthols[4]. |
Proposed Synthesis: A Pathway from a Natural Precursor
A logical and efficient synthesis of 3,6,8-trimethoxynaphthalen-1-ol can be envisioned starting from the known fungal polyketide, 1,3,6,8-tetrahydroxynaphthalene (THN)[1][2]. This multi-step synthesis involves the selective protection and methylation of the hydroxyl groups.
Caption: Proposed synthetic workflow for 3,6,8-trimethoxynaphthalen-1-ol.
Experimental Protocol:
Step 1: Selective Protection of 1,3,6,8-Tetrahydroxynaphthalene
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To a solution of 1,3,6,8-tetrahydroxynaphthalene in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate).
-
Slowly add a protecting group reagent (e.g., benzyl bromide) to selectively protect three of the four hydroxyl groups. The regioselectivity of this step will be crucial and may require optimization of reaction conditions (temperature, stoichiometry of reagents).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the product by column chromatography on silica gel.
Step 2: Methylation of the Remaining Hydroxyl Group
-
Dissolve the selectively protected THN in a suitable solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) and a methylating agent such as dimethyl sulfate (DMS) or methyl iodide.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting trimethoxy-monoprotected intermediate by column chromatography.
Step 3: Deprotection to Yield 3,6,8-Trimethoxynaphthalen-1-ol
-
Dissolve the purified intermediate from Step 2 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst for deprotection (e.g., palladium on carbon for benzyl group removal).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude 3,6,8-trimethoxynaphthalen-1-ol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
Analytical Characterization: A Spectroscopic Blueprint
Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 3,6,8-trimethoxynaphthalen-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. These predictions are based on established principles of NMR spectroscopy and data from analogous methoxy-substituted naphthalenes[5][6][7].
¹H NMR (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0-10.0 | singlet | 1H | -OH (phenolic) |
| ~6.5-7.5 | multiplet | 4H | Aromatic Protons |
| ~3.8-4.0 | singlet | 9H | -OCH₃ Protons (3x) |
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C-OH, C-OCH₃ |
| ~130-140 | Quaternary Aromatic Carbons |
| ~100-120 | CH Aromatic Carbons |
| ~55-60 | -OCH₃ Carbons |
digraph "NMR_Analysis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Sample [label="3,6,8-Trimethoxynaphthalen-1-ol Sample"]; Dissolution [label="Dissolve in CDCl₃"]; NMR_Tube [label="Transfer to NMR Tube"]; Acquisition [label="Acquire ¹H and ¹³C Spectra"]; Processing [label="Process Data (FT, Phasing, Baseline Correction)"]; Analysis [label="Spectral Interpretation and Structural Assignment"];
Sample -> Dissolution; Dissolution -> NMR_Tube; NMR_Tube -> Acquisition; Acquisition -> Processing; Processing -> Analysis; }
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion (M⁺): m/z = 234.0892 (calculated for C₁₃H₁₄O₄) in high-resolution mass spectrometry (HRMS).
-
Key Fragmentation Patterns: Expect losses of methyl groups (-CH₃, m/z 15) and potentially a loss of formaldehyde (-CH₂O, m/z 30) from the methoxy substituents. The fragmentation pattern will be crucial for confirming the substitution pattern.
Potential Applications in Drug Development
Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2][8][9]. The specific substitution pattern of 3,6,8-trimethoxynaphthalen-1-ol suggests several avenues for investigation in drug discovery.
-
Antioxidant Activity: Phenolic compounds are well-known antioxidants. The electron-donating methoxy groups may enhance the radical scavenging ability of the hydroxyl group.
-
Anticancer Activity: Many natural and synthetic naphthalene derivatives have demonstrated cytotoxic effects against various cancer cell lines. This compound could be a lead for the development of new anticancer agents.
-
Enzyme Inhibition: The substituted naphthalene scaffold could be designed to fit into the active sites of various enzymes implicated in disease, such as kinases or phosphatases.
General Protocol for In Vitro Biological Evaluation:
-
Antioxidant Assays: Evaluate the radical scavenging activity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
-
Cytotoxicity Screening: Assess the cytotoxic effects against a panel of human cancer cell lines (e.g., breast, lung, colon cancer) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay to determine the IC₅₀ values.
-
Enzyme Inhibition Assays: If a specific target is hypothesized, perform in vitro enzyme inhibition assays to determine the potency and mechanism of inhibition.
Safety and Handling
As there is no specific safety data sheet available for 3,6,8-trimethoxynaphthalen-1-ol, it should be handled with the standard precautions for a novel chemical compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
Conclusion
3,6,8-Trimethoxynaphthalen-1-ol represents a promising scaffold for the development of new therapeutic agents. While experimental data on this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation based on established chemical principles and data from related compounds. Further research into this and similar substituted naphthalenols is warranted to fully explore their potential in drug discovery and materials science.
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